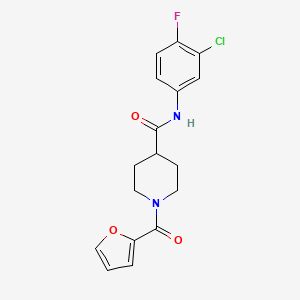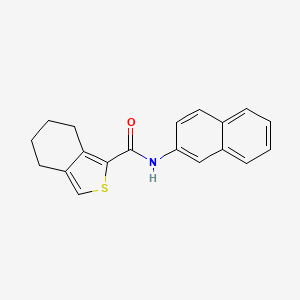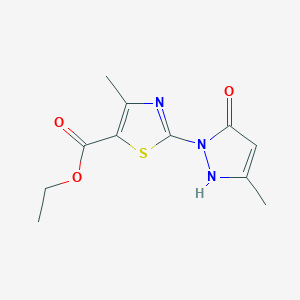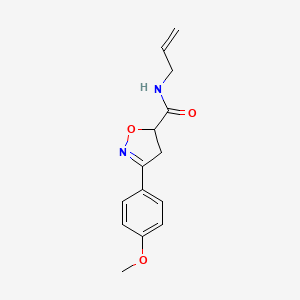
N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide is a compound of interest in the field of medicinal chemistry due to its unique molecular structure. This document aims to provide a comprehensive overview of its synthesis, molecular structure, chemical reactions and properties, and both physical and chemical properties analysis.
Synthesis Analysis
The synthesis of compounds related to N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide involves complex chemical reactions. A typical synthesis pathway may involve nucleophilic substitution reactions, condensation reactions, and the use of specific reagents to introduce the desired functional groups into the molecule (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been characterized using various analytical techniques. X-ray diffraction studies and spectroscopic methods (e.g., LCMS, 1H NMR, 13C NMR, IR) are commonly employed to confirm the structure of such compounds. These studies provide insights into the crystal system, space group, and molecular interactions within the structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide and its analogs may undergo a variety of chemical reactions, influenced by the presence of functional groups such as the piperidine ring, carboxamide group, and substituted phenyl rings. These functional groups play a critical role in the compound's reactivity, including its potential interactions with biological targets (García et al., 2014).
Physical Properties Analysis
The physical properties of N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide derivatives, such as solubility, melting point, and crystal form, can be significantly affected by minor modifications in the molecular structure. These properties are essential for determining the compound's suitability for further development in pharmaceutical applications (Vorberg et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential bioactivity, of N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide, are determined by its molecular framework. Studies have explored its interactions with biological targets, providing insights into its potential therapeutic applications. The introduction of fluorine atoms and other substituents can modulate its pharmacological profile, affecting properties such as potency, selectivity, and metabolic stability (Nie et al., 2020).
Wissenschaftliche Forschungsanwendungen
PET Radiotracer Synthesis
One application involves the synthesis of positron emission tomography (PET) radiotracers for studying cannabinoid receptors in the brain. The feasibility of nucleophilic displacement with [18F]fluoride demonstrated the potential of related compounds as radiotracers for neurological studies, highlighting the significant role in understanding brain functions and disorders (R. Katoch-Rouse & A. Horti, 2003).
Anticancer Research
Compounds structurally related to N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide have been identified as inhibitors of key kinases involved in cancer cell proliferation. For instance, Aurora kinase inhibitors are crucial for cancer treatment due to their role in cell division. The potential of these compounds in treating cancer underscores the importance of their structural framework in medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).
Neurotransmission Studies
Another significant area of application is in the field of neurotransmission, where compounds with similar structures have been developed as highly selective and potent inhibitors of acetylcholinesterase. These findings indicate the potential therapeutic applications of such compounds in treating neurodegenerative diseases like Alzheimer's by enhancing neurotransmitter levels in the brain (H. Sugimoto et al., 1990).
Pharmacological Property Modulation
Research into the pharmacological properties of N-alkyl-substituted piperidine-2-carboxamides has shown that selective introduction of fluorine atoms can modulate basicity, lipophilicity, and solubility. These modifications are crucial for developing local anesthetics and other pharmacological agents with improved efficacy and reduced side effects (Raffael Vorberg et al., 2016).
Antimicrobial and Antipathogenic Activities
The structure of N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide and its derivatives has been explored for antimicrobial and antipathogenic activities. Studies have found certain derivatives to exhibit significant activity against various bacterial strains, indicating their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-10-12(3-4-14(13)19)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBGRTPZZRCWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)


![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)